

Polysucrose 400 chemical structure and physical properties

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Compound of Interest

Compound Name: Polysucrose 400

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Polysucrose 400: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysucrose 400, a synthetic, neutral, and highly branched polymer of sucrose, is a versatile tool in biomedical research and pharmaceutical development. Formed by the copolymerization of sucrose with epichlorohydrin, this hydrophilic polysaccharide is renowned for its utility in creating density gradients for the separation of cells and subcellular organelles.^{[1][2][3]} Its high molecular weight and branched structure provide unique physical properties that make it an invaluable component in various experimental protocols. This guide offers an in-depth look at the chemical structure, physical properties, and key applications of **Polysucrose 400**.

Chemical Structure

Polysucrose 400 is a complex, synthetic polymer and does not have a single, defined chemical structure. Instead, it is a heterogeneous mixture of highly branched macromolecules. The fundamental building blocks of **Polysucrose 400** are sucrose molecules that are cross-linked by epichlorohydrin. This cross-linking process results in a spherical, three-dimensional network with a high density of hydroxyl (-OH) groups.^{[1][2]}

The abundance of these hydroxyl groups is a key feature of the **Polysucrose 400** structure, rendering the molecule highly hydrophilic and readily soluble in aqueous solutions.^{[1][2]} The general chemical formula for **Polysucrose 400** can be represented as $(C_{12}H_{22}O_{11})_n \cdot (C_3H_5ClO)_n$, reflecting the copolymerization of sucrose and epichlorohydrin. The CAS number for **Polysucrose 400** is 26873-85-8.

Due to the nature of the polymerization process, the exact branching and molecular weight of individual **Polysucrose 400** molecules vary, resulting in a distribution of sizes and structures within a given sample. The "400" in its name refers to its weight-average molecular weight, which is approximately 400,000 g/mol .

Physical Properties

The physical properties of **Polysucrose 400** are central to its utility in various research applications. Key quantitative data are summarized in the table below.

Property	Value	References
Average Molecular Weight (Mw)	300,000 - 550,000 g/mol (Typical average ~400,000 - 450,000 g/mol)	^{[3][4][5][6][7][8]}
Solubility in Water	Readily soluble, up to 50% (w/v)	^{[2][9]}
Intrinsic Viscosity	0.14 - 0.20 dL/g	^{[1][10]}
Specific Rotation ($[\alpha]_D^{20}$)	+53° to +59°	^{[1][10]}
Density (of a lymphocyte separation medium)	1.077 g/mL	
Osmolality	Low	
Appearance	White to off-white powder	^[6]

Experimental Protocols

Detailed experimental protocols for the characterization of **Polysucrose 400** are often proprietary to the manufacturers. However, the principles behind the determination of its key

physical properties are well-established.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers like **Polysucrose 400**.

Methodology:

- **Column Selection:** A GPC column with a stationary phase of porous particles is chosen. The pore size of these particles is selected to be in a range that allows for the separation of macromolecules within the expected molecular weight range of **Polysucrose 400**.
- **Mobile Phase:** An appropriate aqueous solvent is used as the mobile phase to dissolve the **Polysucrose 400** and carry it through the column.
- **Calibration:** The GPC system is calibrated using a series of polymer standards with known, narrow molecular weight distributions. This creates a calibration curve that correlates elution volume with molecular weight.
- **Sample Analysis:** A solution of **Polysucrose 400** is injected into the GPC system. As the sample passes through the column, larger molecules, which are excluded from the pores of the stationary phase, elute first. Smaller molecules, which can penetrate the pores, have a longer path and elute later.
- **Data Analysis:** The elution profile of the **Polysucrose 400** sample is detected, typically by a refractive index detector. The resulting chromatogram is then compared to the calibration curve to determine the average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index ($PDI = Mw/Mn$).

Viscometry

The intrinsic viscosity of **Polysucrose 400** is a measure of its contribution to the viscosity of a solution and is related to its molecular size and shape.

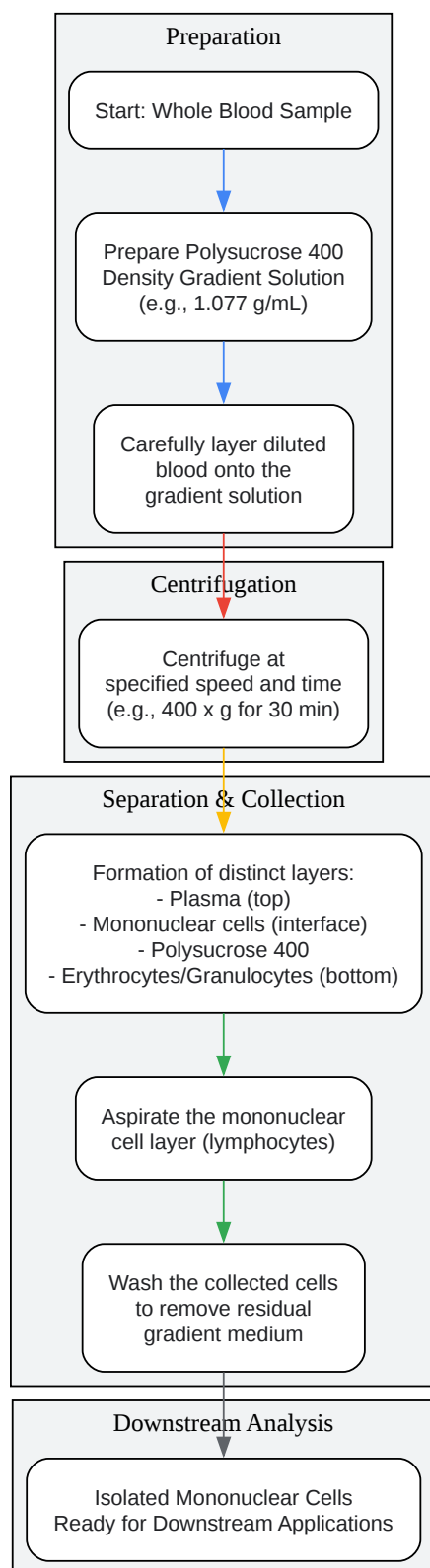
Methodology:

- **Solution Preparation:** A series of **Polysucrose 400** solutions of different known concentrations are prepared in a suitable solvent (e.g., water).
- **Viscosity Measurement:** The viscosity of each solution and the pure solvent is measured using a viscometer, such as a capillary viscometer or a rotational viscometer, at a constant temperature.
- **Calculation:** The relative viscosity ($\eta_{rel} = \text{viscosity of solution} / \text{viscosity of solvent}$) and specific viscosity ($\eta_{sp} = \eta_{rel} - 1$) are calculated for each concentration.
- **Extrapolation:** The reduced viscosity ($\eta_{red} = \eta_{sp} / \text{concentration}$) is plotted against concentration. The intrinsic viscosity is determined by extrapolating this plot to zero concentration.

Mandatory Visualization

Workflow for Density Gradient Centrifugation

A primary application of **Polysucrose 400** is in the separation of cells, particularly lymphocytes, from whole blood using density gradient centrifugation. The following diagram illustrates the typical workflow for this process.



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Caption: Workflow for cell separation using **Polysucrose 400** density gradient centrifugation.

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Address: 3281 E Guasti Rd

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